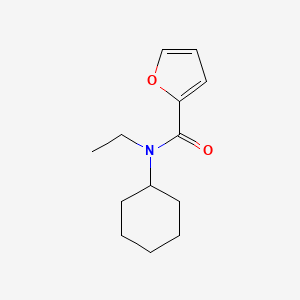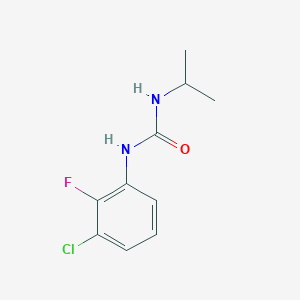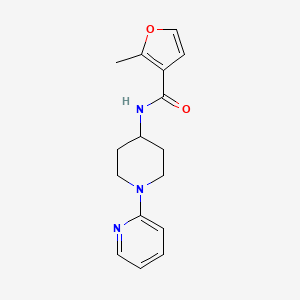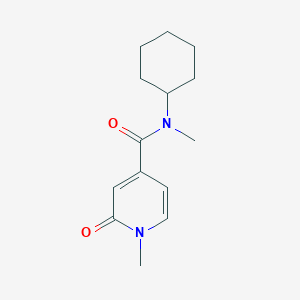![molecular formula C18H23N3O B7510669 2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)
2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one is a chemical compound that belongs to the class of synthetic cathinones. It is commonly known as 2-Methyl-MDP and has been used as a recreational drug due to its psychoactive properties. However, it has also been the subject of scientific research due to its potential applications in medicine and pharmacology.
Applications De Recherche Scientifique
2-Methyl-MDP has been the subject of scientific research due to its potential applications in medicine and pharmacology. Specifically, it has been studied for its potential as a treatment for depression, anxiety, and other mental health disorders. It has also been investigated for its potential as a pain reliever and anti-inflammatory agent.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-MDP is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it increases the levels of these neurotransmitters in the brain. This leads to an increase in mood, energy, and motivation, as well as a decrease in pain and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-MDP are similar to those of other cathinones. It increases the levels of dopamine, serotonin, and norepinephrine in the brain, which leads to an increase in mood, energy, and motivation. It also has analgesic and anti-inflammatory effects, which make it a potential treatment for pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-MDP in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable, which makes it easier to handle and store. However, one limitation is that it is a psychoactive substance, which means that it must be handled with care and caution. It can also be difficult to obtain due to its status as a controlled substance in many countries.
Orientations Futures
There are several future directions for research on 2-Methyl-MDP. One potential area of research is its potential as a treatment for depression, anxiety, and other mental health disorders. Another area of research is its potential as a pain reliever and anti-inflammatory agent. Additionally, more research is needed to fully understand its mechanism of action and its potential side effects. Finally, more research is needed to develop safer and more effective synthetic cathinones for medical use.
Méthodes De Synthèse
The synthesis of 2-Methyl-MDP involves the reaction of 2-methylquinoline with piperazine and propanone. This reaction is typically carried out in the presence of a catalyst, such as palladium on carbon or Raney nickel. The resulting product is then purified using various techniques, such as recrystallization or chromatography.
Propriétés
IUPAC Name |
2-methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13(2)18(22)21-10-8-20(9-11-21)17-12-14(3)19-16-7-5-4-6-15(16)17/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKATWLVXWQUYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)

![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)



![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)

![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)

